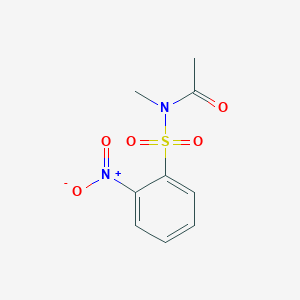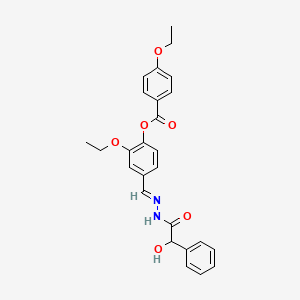
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C26H26N2O6 and a molecular weight of 462.507 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents under controlled conditions
Chemical Reactions Analysis
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is not well-documented. it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:
2-Ethoxy-4-(2-(hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: This compound has a similar structure but contains chlorine atoms instead of ethoxy groups.
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: This compound has a similar structure but contains methoxy and propoxy groups instead of ethoxy groups.
Properties
CAS No. |
765911-94-2 |
|---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O6/c1-3-32-21-13-11-20(12-14-21)26(31)34-22-15-10-18(16-23(22)33-4-2)17-27-28-25(30)24(29)19-8-6-5-7-9-19/h5-17,24,29H,3-4H2,1-2H3,(H,28,30)/b27-17+ |
InChI Key |
JMTNRQBDYVFGHH-WPWMEQJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole](/img/structure/B12003833.png)
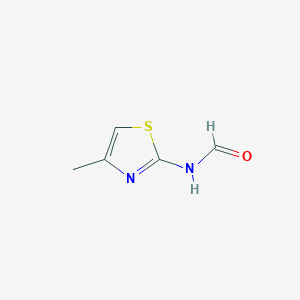
![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12003845.png)
![1-Methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine,(8-Deschloro Alprazolam)](/img/structure/B12003861.png)
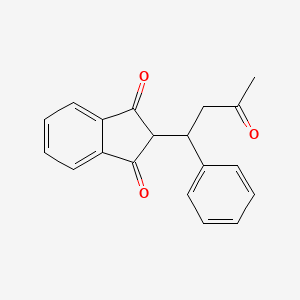
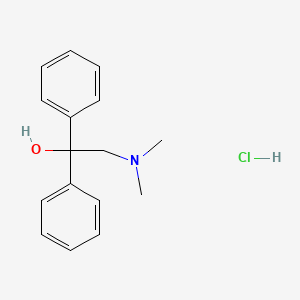
![N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003876.png)
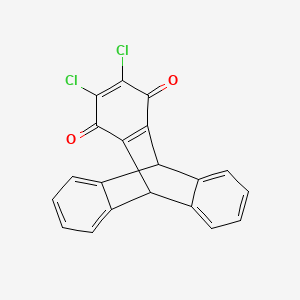



![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12003907.png)

